molecular formula C9H17NO B1523463 1-Azaspiro[4.5]decan-4-ol CAS No. 1557017-04-5

1-Azaspiro[4.5]decan-4-ol

Cat. No. B1523463
CAS RN: 1557017-04-5
M. Wt: 155.24 g/mol
InChI Key: CASQMHMCRDDMML-UHFFFAOYSA-N
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Description

1-Azaspiro[4.5]decan-4-ol is a compound with a molecular weight of 155.24 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of 1-Azaspiro[4.5]decan-4-ol and its derivatives has been reported in several studies . For instance, new 1-thia-azaspiro[4.5]decane derivatives were synthesized via a one-pot three-component reaction .


Molecular Structure Analysis

The IUPAC name for 1-Azaspiro[4.5]decan-4-ol is the same as its common name . Its InChI code is 1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2 .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Azaspiro[4.5]decan-4-ol are not detailed in the search results, the compound has been used in the synthesis of other compounds .


Physical And Chemical Properties Analysis

1-Azaspiro[4.5]decan-4-ol is a powder at room temperature . Its density is 0.9±0.1 g/cm^3 . The boiling point is 205.7±8.0 °C at 760 mmHg .

Scientific Research Applications

Antitumor Activity

1-Azaspiro[4.5]decan-4-ol: derivatives have been studied for their potential antitumor properties. Research indicates that certain derivatives exhibit moderate to potent activity against various cancer cell lines, including lung, breast, and cervical cancers . The compound’s ability to inhibit cancer cell growth makes it a candidate for further investigation in cancer treatment research.

Synthesis of Spirocyclic Compounds

Spirocyclic compounds are a significant class of natural products with diverse biological activities. 1-Azaspiro[4.5]decan-4-ol serves as a key intermediate in the synthesis of these compounds. Its unique structure allows for the creation of complex spirocyclic frameworks, which are prevalent in many pharmaceuticals and natural products .

Development of Novel Chemotherapeutic Agents

The structural motif of 1-Azaspiro[4.5]decan-4-ol is found in various chemotherapeutic agents. Its incorporation into new compounds can lead to the development of novel drugs with improved efficacy and reduced side effects for cancer treatment .

Chemical Synthesis and Catalysis

In synthetic chemistry, 1-Azaspiro[4.5]decan-4-ol can be utilized as a building block for the construction of complex molecules. Its spirocyclic nature is particularly useful in catalysis, where it can act as a ligand or a catalyst itself to facilitate various chemical reactions .

Material Science

The unique properties of 1-Azaspiro[4.5]decan-4-ol make it suitable for application in material science. It can be used in the design and synthesis of new materials with specific mechanical, optical, or electronic properties .

Pharmaceutical Research

1-Azaspiro[4.5]decan-4-ol: is involved in pharmaceutical research for its potential use in drug design. Its spirocyclic structure can be a valuable feature in the development of drugs targeting neurological disorders due to its ability to cross the blood-brain barrier .

Agrochemical Development

The compound’s structural framework is also being explored in the development of new agrochemicals. Its potential applications in this field include the creation of novel pesticides and herbicides with enhanced selectivity and lower environmental impact .

Biochemical Research

In biochemical research, 1-Azaspiro[4.5]decan-4-ol can be used as a probe to study biological pathways and processes. Its ability to bind to specific enzymes or receptors makes it a valuable tool for understanding the molecular basis of diseases .

Safety And Hazards

The compound has been classified as a danger with hazard statements H315, H318, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, and avoiding contact with skin and eyes .

properties

IUPAC Name

1-azaspiro[4.5]decan-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c11-8-4-7-10-9(8)5-2-1-3-6-9/h8,10-11H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CASQMHMCRDDMML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(CCN2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azaspiro[4.5]decan-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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